1-(alpha-Methylbenzyl)pyrrolidine hydrochloride
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Overview
Description
1-(alpha-Methylbenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with alpha-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of alpha-methylbenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(alpha-Methylbenzyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the alpha-methylbenzyl group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Pyrrole: A five-membered aromatic heterocycle with distinct reactivity
Uniqueness: 1-(alpha-Methylbenzyl)pyrrolidine hydrochloride is unique due to the presence of the alpha-methylbenzyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .
Properties
CAS No. |
74332-82-4 |
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Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(1-phenylethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H |
InChI Key |
NCUWAOHTDGMYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2.Cl |
Origin of Product |
United States |
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